An In-depth Technical Guide to 2,4-Dibromo-6-fluorophenyl isocyanate (CAS 302912-27-2): A Key Building Block for Advanced Drug Discovery
An In-depth Technical Guide to 2,4-Dibromo-6-fluorophenyl isocyanate (CAS 302912-27-2): A Key Building Block for Advanced Drug Discovery
This guide provides an in-depth technical overview of 2,4-Dibromo-6-fluorophenyl isocyanate, a crucial reagent for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and its significant applications, particularly in the synthesis of bioactive molecules such as kinase inhibitors.
Introduction: A Versatile Tool in Medicinal Chemistry
2,4-Dibromo-6-fluorophenyl isocyanate is a highly reactive aromatic isocyanate that has emerged as a valuable building block in the synthesis of complex organic molecules. Its utility stems from the presence of a highly electrophilic isocyanate functional group, which readily reacts with a wide range of nucleophiles. Furthermore, the strategic placement of two bromine atoms and a fluorine atom on the phenyl ring provides opportunities for further chemical modifications and influences the overall physicochemical properties of the resulting derivatives. These halogen substituents can modulate parameters such as lipophilicity, metabolic stability, and binding interactions with biological targets, making this reagent particularly attractive for the design and synthesis of novel therapeutic agents.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reagent is fundamental for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 302912-27-2 | [1] |
| Molecular Formula | C₇H₂Br₂FNO | [1] |
| Molecular Weight | 294.90 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 43-47 °C | [1] |
| Boiling Point | 291.3 °C at 760 mmHg | [1] |
| Density | 2.01 g/cm³ | [1] |
| Refractive Index | 1.614 | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Solubility | Reacts with water, soluble in common organic solvents like THF, DCM, and toluene. |
Synthesis and Reactivity
Synthesis of 2,4-Dibromo-6-fluorophenyl isocyanate
The most common and direct method for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline. For 2,4-Dibromo-6-fluorophenyl isocyanate, the precursor is 2,4-dibromo-6-fluoroaniline. Due to the high toxicity of phosgene gas, modern laboratory and industrial syntheses often employ safer phosgene equivalents such as triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate).
The synthesis proceeds via the formation of an intermediate carbamoyl chloride, which is then thermally or base-induced to eliminate hydrogen chloride, yielding the isocyanate.
Caption: Synthetic route to 2,4-Dibromo-6-fluorophenyl isocyanate.
Reactivity Profile
The isocyanate group (-N=C=O) is a cumulative double bond system, making the central carbon atom highly electrophilic and susceptible to nucleophilic attack. The reactivity is further influenced by the electron-withdrawing effects of the bromine and fluorine atoms on the phenyl ring, which enhance the electrophilicity of the isocyanate carbon.
The most prominent reaction of 2,4-Dibromo-6-fluorophenyl isocyanate is its addition reaction with nucleophiles containing an active hydrogen, such as amines, alcohols, and thiols, to form ureas, carbamates, and thiocarbamates, respectively.
Caption: Workflow for synthesizing a diaryl urea kinase inhibitor precursor.
Experimental Protocols
The following are representative protocols. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.
Representative Synthesis of 2,4-Dibromo-6-fluorophenyl isocyanate from 2,4-Dibromo-6-fluoroaniline
Disclaimer: This is a representative protocol based on standard organic synthesis methodologies for the conversion of anilines to isocyanates using triphosgene. This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
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Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with 2,4-dibromo-6-fluoroaniline (1.0 eq) and dry toluene.
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Addition of Triphosgene: A solution of triphosgene (0.4 eq) in dry toluene is added dropwise to the stirred solution of the aniline at room temperature.
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Reaction: The reaction mixture is then heated to reflux (approximately 110 °C) and stirred for 3-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.
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Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by vacuum distillation or crystallization to afford 2,4-Dibromo-6-fluorophenyl isocyanate.
Synthesis of a Diaryl Urea Derivative
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Setup: A dry round-bottom flask is charged with 2,4-Dibromo-6-fluorophenyl isocyanate (1.0 eq) and a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition of Amine: A solution of the desired primary or secondary amine (1.0 eq) in the same solvent is added dropwise to the stirred solution of the isocyanate at 0 °C.
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Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The reaction is typically very clean and fast. The formation of the urea product often results in a precipitate.
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Work-up: If a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure.
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Purification: The crude urea is purified by recrystallization or flash column chromatography on silica gel to yield the pure diaryl urea derivative.
Spectroscopic Characterization (Predicted)
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Infrared (IR) Spectroscopy: A very strong and sharp absorption band characteristic of the isocyanate (-N=C=O) asymmetric stretch is expected in the region of 2250-2280 cm⁻¹. [2][3]* ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the phenyl ring. Due to the substitution pattern, these protons will appear as doublets or doublet of doublets, with coupling constants typical for aromatic protons.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the isocyanate carbon in the range of 120-130 ppm. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the bromine and fluorine substituents.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (294.90 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.
Safety and Handling
2,4-Dibromo-6-fluorophenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions.
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Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation. [4]* Precautionary Statements:
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Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. In case of inadequate ventilation, wear respiratory protection. [4] * Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] * Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. [4] * Disposal: Dispose of contents/container to an approved waste disposal plant. [4] Isocyanates are known sensitizers, and repeated exposure can lead to the development of respiratory and skin allergies. [5]All handling of this compound should be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
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Conclusion
2,4-Dibromo-6-fluorophenyl isocyanate is a valuable and versatile reagent for medicinal chemistry and drug discovery. Its high reactivity, coupled with the potential for diverse functionalization offered by its halogenated phenyl ring, makes it a key building block for the synthesis of sophisticated molecular architectures, particularly in the development of kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity, along with strict adherence to safety protocols, will enable researchers to fully leverage the potential of this important chemical entity.
